molecular formula C22H27N3O2S B216434 4-cinnamyl-N-(2,5-dimethoxyphenyl)-1-piperazinecarbothioamide

4-cinnamyl-N-(2,5-dimethoxyphenyl)-1-piperazinecarbothioamide

Cat. No. B216434
M. Wt: 397.5 g/mol
InChI Key: SMXYPJQHZWFHJO-RMKNXTFCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-cinnamyl-N-(2,5-dimethoxyphenyl)-1-piperazinecarbothioamide, also known as CDP, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. CDP belongs to the class of piperazine derivatives and is synthesized through a series of chemical reactions.

Mechanism of Action

The exact mechanism of action of 4-cinnamyl-N-(2,5-dimethoxyphenyl)-1-piperazinecarbothioamide is not fully understood. However, it is believed that 4-cinnamyl-N-(2,5-dimethoxyphenyl)-1-piperazinecarbothioamide acts on the central nervous system by modulating the levels of neurotransmitters such as serotonin, dopamine, and norepinephrine. 4-cinnamyl-N-(2,5-dimethoxyphenyl)-1-piperazinecarbothioamide has also been shown to have antioxidant properties, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects:
4-cinnamyl-N-(2,5-dimethoxyphenyl)-1-piperazinecarbothioamide has been shown to have a variety of biochemical and physiological effects. It has been shown to increase the levels of GABA, a neurotransmitter that has a calming effect on the brain. 4-cinnamyl-N-(2,5-dimethoxyphenyl)-1-piperazinecarbothioamide has also been shown to decrease the levels of glutamate, an excitatory neurotransmitter that can cause seizures. 4-cinnamyl-N-(2,5-dimethoxyphenyl)-1-piperazinecarbothioamide has been shown to have a protective effect on neurons, which may contribute to its potential use in the treatment of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

4-cinnamyl-N-(2,5-dimethoxyphenyl)-1-piperazinecarbothioamide has several advantages for lab experiments. It is a relatively stable compound and can be easily synthesized in large quantities. 4-cinnamyl-N-(2,5-dimethoxyphenyl)-1-piperazinecarbothioamide has also been shown to have low toxicity, which makes it safe for use in animal studies. However, 4-cinnamyl-N-(2,5-dimethoxyphenyl)-1-piperazinecarbothioamide has some limitations for lab experiments. It has poor solubility in water, which can make it difficult to administer in vivo. 4-cinnamyl-N-(2,5-dimethoxyphenyl)-1-piperazinecarbothioamide also has a short half-life, which may limit its therapeutic efficacy.

Future Directions

There are several future directions for the study of 4-cinnamyl-N-(2,5-dimethoxyphenyl)-1-piperazinecarbothioamide. Further research is needed to determine the optimal dosage and administration route for 4-cinnamyl-N-(2,5-dimethoxyphenyl)-1-piperazinecarbothioamide in humans. The potential use of 4-cinnamyl-N-(2,5-dimethoxyphenyl)-1-piperazinecarbothioamide in the treatment of neurodegenerative diseases such as Parkinson's and Alzheimer's disease should be explored further. The development of novel derivatives of 4-cinnamyl-N-(2,5-dimethoxyphenyl)-1-piperazinecarbothioamide may also lead to compounds with improved therapeutic efficacy and reduced side effects. Finally, the potential use of 4-cinnamyl-N-(2,5-dimethoxyphenyl)-1-piperazinecarbothioamide in combination with other drugs should be investigated to determine its synergistic effects.

Synthesis Methods

4-cinnamyl-N-(2,5-dimethoxyphenyl)-1-piperazinecarbothioamide is synthesized through a multistep process that involves the reaction of 2,5-dimethoxybenzaldehyde with cinnamaldehyde in the presence of sodium hydroxide. The resulting product is then reacted with piperazine and carbon disulfide to obtain the final product, 4-cinnamyl-N-(2,5-dimethoxyphenyl)-1-piperazinecarbothioamide. The synthesis method of 4-cinnamyl-N-(2,5-dimethoxyphenyl)-1-piperazinecarbothioamide has been optimized to increase the yield and purity of the compound.

Scientific Research Applications

4-cinnamyl-N-(2,5-dimethoxyphenyl)-1-piperazinecarbothioamide has been extensively studied for its potential therapeutic applications. It has been shown to have anticonvulsant, antidepressant, and anxiolytic properties. 4-cinnamyl-N-(2,5-dimethoxyphenyl)-1-piperazinecarbothioamide has also been studied for its potential use in the treatment of Parkinson's disease, Alzheimer's disease, and schizophrenia. 4-cinnamyl-N-(2,5-dimethoxyphenyl)-1-piperazinecarbothioamide has shown promising results in animal studies, and further research is needed to determine its efficacy in humans.

properties

Product Name

4-cinnamyl-N-(2,5-dimethoxyphenyl)-1-piperazinecarbothioamide

Molecular Formula

C22H27N3O2S

Molecular Weight

397.5 g/mol

IUPAC Name

N-(2,5-dimethoxyphenyl)-4-[(E)-3-phenylprop-2-enyl]piperazine-1-carbothioamide

InChI

InChI=1S/C22H27N3O2S/c1-26-19-10-11-21(27-2)20(17-19)23-22(28)25-15-13-24(14-16-25)12-6-9-18-7-4-3-5-8-18/h3-11,17H,12-16H2,1-2H3,(H,23,28)/b9-6+

InChI Key

SMXYPJQHZWFHJO-RMKNXTFCSA-N

Isomeric SMILES

COC1=CC(=C(C=C1)OC)NC(=S)N2CCN(CC2)C/C=C/C3=CC=CC=C3

SMILES

COC1=CC(=C(C=C1)OC)NC(=S)N2CCN(CC2)CC=CC3=CC=CC=C3

Canonical SMILES

COC1=CC(=C(C=C1)OC)NC(=S)N2CCN(CC2)CC=CC3=CC=CC=C3

Origin of Product

United States

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